

Synthesis and Characterization of 9-Chloro-2-methoxyacridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9-Chloro-2-methoxyacridine

Cat. No.: B100718

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This technical guide provides a comprehensive overview of the synthesis and characterization of **9-Chloro-2-methoxyacridine**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to its structural similarity to other biologically active acridine derivatives, this molecule serves as a valuable scaffold in medicinal chemistry and materials science. This document outlines a probable synthetic route, detailed experimental protocols based on established chemical transformations, and methods for its characterization.

Data Presentation

The successful synthesis of **9-Chloro-2-methoxyacridine** and its intermediates would yield a range of quantitative data. The following tables provide a structured summary of the expected physical and spectroscopic properties. It is important to note that while the synthesis is based on well-established reactions, specific experimental data for the target molecule and its direct precursors are not extensively reported in publicly available literature. The data presented for the intermediates are based on analogous compounds, and the data for the final product are predicted based on the analysis of related acridine structures.

Table 1: Physical and Chemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)	CAS Number
N-(4-methoxyphenyl)-5-chloroanthranilic acid	C ₁₄ H ₁₂ ClNO ₃	277.70	Off-white to pale yellow solid	Not reported (analogous compounds ~180-190)	Not assigned
2-methoxy-6-chloro-9(10H)-acridone	C ₁₄ H ₁₀ ClNO ₂	259.69	Yellow crystalline solid	Not reported (analogous compounds >300)	Not assigned
9-Chloro-2-methoxyacridine	C ₁₄ H ₁₀ ClNO	243.69	Yellow solid	Not reported	16492-13-0[1][2]

Table 2: Spectroscopic Data

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (ν, cm ⁻¹)	Mass Spec (m/z)
N-(4-methoxyphenyl)-5-chloroanthranilic acid	Predicted: 11.0-12.0 (s, 1H, -COOH), 9.0-10.0 (s, 1H, -NH), 6.8-8.0 (m, 7H, Ar-H), 3.8 (s, 3H, -OCH ₃)	Predicted: 168-172 (-COOH), 155-160 (Ar-C-O), 114-145 (Ar-C), 55-56 (-OCH ₃)	Predicted: 3300-2500 (O-H), 3000-3100 (N-H), 1680-1710 (C=O), 1240-1260 (C-O)	Predicted: [M] ⁺ at 277
2-methoxy-6-chloro-9(10H)-acridone	Predicted: 11.0-12.0 (s, 1H, -NH), 7.0-8.5 (m, 7H, Ar-H), 3.9 (s, 3H, -OCH ₃)	Predicted: 175-180 (C=O), 155-160 (Ar-C-O), 115-145 (Ar-C), 55-56 (-OCH ₃)	Predicted: 3100-3200 (N-H), 1620-1640 (C=O), 1240-1260 (C-O)	Predicted: [M] ⁺ at 259
9-Chloro-2-methoxyacridine	Predicted: 7.2-8.8 (m, 7H, Ar-H), 4.0 (s, 3H, -OCH ₃)	Predicted: 158-162 (Ar-C-O), 115-150 (Ar-C), 56-57 (-OCH ₃)	Predicted: 3000-3100 (Ar C-H), 1600-1620 (C=N), 1250-1270 (C-O), 750-850 (C-Cl)	Predicted: [M] ⁺ at 243

Experimental Protocols

The synthesis of **9-Chloro-2-methoxyacridine** can be achieved through a three-step process, beginning with an Ullmann condensation, followed by a cyclization to form the acridone core, and concluding with a chlorination reaction.

Step 1: Synthesis of N-(4-methoxyphenyl)-5-chloroanthranilic acid

This step involves the copper-catalyzed N-arylation of 5-chloroanthranilic acid with a suitable aryl halide, or more commonly, the reaction of 2,5-dichlorobenzoic acid with p-anisidine in an Ullmann condensation. The following protocol is adapted from a similar synthesis of N-(4-methoxyphenyl)anthranilic acid.[\[3\]](#)

Materials:

- 2,5-dichlorobenzoic acid
- p-Anisidine
- Anhydrous potassium carbonate
- Copper powder (activated)
- Amyl alcohol
- Concentrated hydrochloric acid
- Ethanol (for recrystallization)

Procedure:

- A mixture of 2,5-dichlorobenzoic acid (1 equivalent), p-anisidine (1.2 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of activated copper powder (0.1 equivalents) is suspended in amyl alcohol.
- The reaction mixture is heated to reflux with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature, and the amyl alcohol is removed by steam distillation.
- The remaining aqueous solution is filtered while hot to remove the copper catalyst and any unreacted starting materials.
- The filtrate is then carefully acidified with concentrated hydrochloric acid to a pH of approximately 4-5, leading to the precipitation of the product.
- The crude N-(4-methoxyphenyl)-5-chloroanthranilic acid is collected by filtration, washed with cold water, and dried.

- Purification is achieved by recrystallization from ethanol or a similar suitable solvent to yield the pure product.

Step 2: Synthesis of 2-methoxy-6-chloro-9(10H)-acridone

The intermediate N-phenylanthranilic acid derivative is cyclized in the presence of a strong acid to form the corresponding acridone. Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly used for this transformation.^[4]

Materials:

- N-(4-methoxyphenyl)-5-chloroanthranilic acid
- Polyphosphoric acid (PPA) or concentrated sulfuric acid
- Aqueous sodium carbonate solution

Procedure:

- N-(4-methoxyphenyl)-5-chloroanthranilic acid (1 equivalent) is added portion-wise to pre-heated polyphosphoric acid (10-20 times the weight of the acid) at 100-120 °C with stirring.
- The reaction mixture is heated at 130-140 °C for 2-4 hours, with the reaction progress monitored by TLC.
- Upon completion, the hot reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude acridone.
- The precipitate is collected by filtration and washed with water until the filtrate is neutral.
- The crude product is then boiled in an aqueous sodium carbonate solution to remove any unreacted acidic starting material.
- The solid is collected by filtration, washed thoroughly with water, and dried.
- The crude 2-methoxy-6-chloro-9(10H)-acridone can be purified by recrystallization from a high-boiling solvent such as dimethylformamide (DMF) or acetic acid.

Step 3: Synthesis of 9-Chloro-2-methoxyacridine

The final step is the conversion of the acridone to the target 9-chloroacridine using a chlorinating agent like phosphorus oxychloride (POCl_3).^{[5][6]}

Materials:

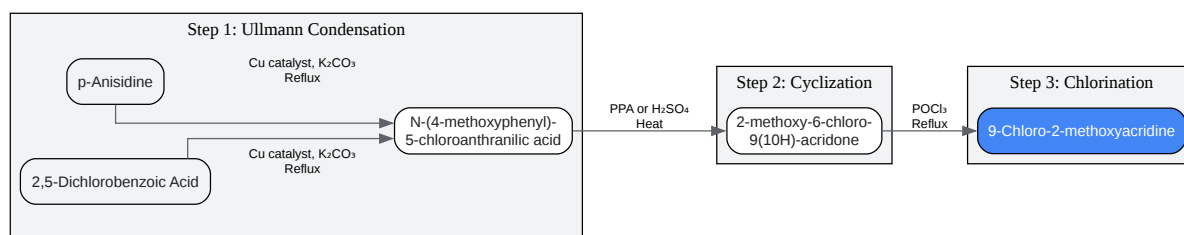
- 2-methoxy-6-chloro-9(10H)-acridone
- Phosphorus oxychloride (POCl_3)
- Chloroform or Dichloromethane
- Aqueous ammonia solution

Procedure:

- A mixture of 2-methoxy-6-chloro-9(10H)-acridone (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated at reflux for 2-3 hours. The reaction should be carried out in a well-ventilated fume hood.
- After the reaction is complete (monitored by TLC), the excess POCl_3 is removed under reduced pressure.
- The resulting residue is cooled in an ice bath and then carefully quenched by slowly adding it to crushed ice with vigorous stirring.
- The acidic solution is neutralized by the slow addition of a cold aqueous ammonia solution until the pH is basic, causing the precipitation of the crude product.
- The precipitate is collected by filtration, washed extensively with water, and dried.
- The crude **9-Chloro-2-methoxyacridine** is purified by recrystallization from a suitable solvent such as ethanol or acetone to afford the final product.

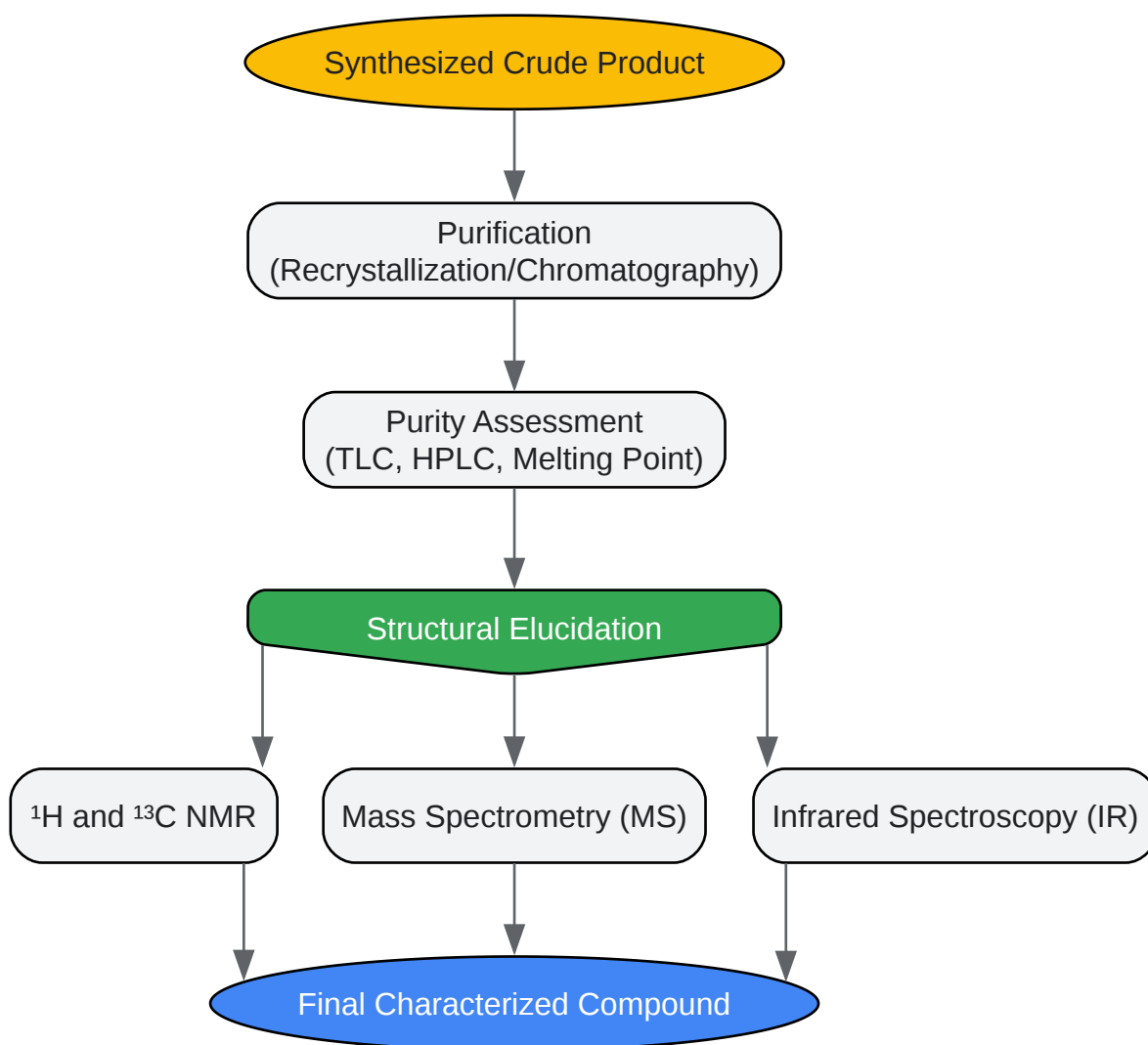
Mandatory Visualization

The following diagrams illustrate the synthetic pathway and a general workflow for the characterization of the synthesized compound.



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Caption: Synthetic pathway for **9-Chloro-2-methoxyacridine**.



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Caption: General workflow for compound characterization.

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